7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a hydroxyphenyl group, and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable hydroxyphenyl halide reacts with the quinazolinone core.
Attachment of the Methylphenylamino Group: The methylphenylamino group can be attached through an amination reaction, where a suitable amine reacts with the quinazolinone core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones or tetrahydroquinazolinones.
Substitution: The hydroxyphenyl and methylphenylamino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones and tetrahydroquinazolinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biological pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
7-(2-hydroxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a different position of the methyl group.
7-(2-hydroxyphenyl)-2-[(3-chlorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-(2-hydroxyphenyl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13-5-4-6-15(9-13)23-21-22-12-17-18(24-21)10-14(11-20(17)26)16-7-2-3-8-19(16)25/h2-9,12,14,25H,10-11H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTKBTUGSMRLKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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